molecular formula C6H5BrF2N2O3 B1382417 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1239788-48-7

4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1382417
CAS No.: 1239788-48-7
M. Wt: 271.02 g/mol
InChI Key: OPNVORSKUMLLDF-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a bromine atom, a difluoromethoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Bromine Atom: Bromination is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Addition of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers and appropriate bases.

    Carboxylation: The final step involves carboxylation of the pyrazole ring, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like sodium hydride (NaH).

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dehalogenated products.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: Used in the design of probes for studying biological pathways and interactions.

Industry:

    Materials Science:

    Agriculture: Investigated for use in agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Lacks the difluoromethoxy group, which may reduce its binding affinity in biological applications.

    5-(Difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.

Uniqueness: The presence of both the bromine atom and the difluoromethoxy group in 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

4-bromo-5-(difluoromethoxy)-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O3/c1-11-4(14-6(8)9)2(7)3(10-11)5(12)13/h6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNVORSKUMLLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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